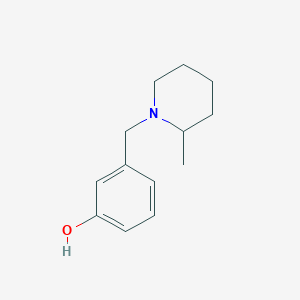

3-((2-Methylpiperidin-1-yl)methyl)phenol

Descripción

3-((2-Methylpiperidin-1-yl)methyl)phenol is a phenolic compound featuring a 2-methylpiperidine moiety linked via a methylene bridge to the aromatic ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the phenol group and moderate lipophilicity from the piperidine substituent. The compound has been explored in diverse pharmacological contexts, including as a precursor in antiviral and anticancer agents . Its synthesis typically involves multi-component reactions or functional group modifications of phenolic scaffolds .

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

3-[(2-methylpiperidin-1-yl)methyl]phenol |

InChI |

InChI=1S/C13H19NO/c1-11-5-2-3-8-14(11)10-12-6-4-7-13(15)9-12/h4,6-7,9,11,15H,2-3,5,8,10H2,1H3 |

Clave InChI |

KHMPYRXDRBTNHP-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCCN1CC2=CC(=CC=C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-((2-Methylpiperidin-1-yl)methyl)phenol with analogous compounds, emphasizing structural variations, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Key Findings

Anticancer Activity: Chromenone derivatives with the 2-methylpiperidinyl-methyl group at C8 (e.g., compound 2h) demonstrate potent ATR kinase inhibitory activity, critical for DNA damage response in cancer cells. Substitution at this position enhances binding affinity compared to 3-methyl or 4-methyl piperidine analogs .

Antifungal Specificity : The α,β-unsaturated ketone scaffold in 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one shows concentration-dependent antifungal activity against Aspergillus flavus (EC50: 1000 µg/mL), with antiaflatoxigenic effects persisting at 1 µg/mL. This highlights the role of the 2-methylpiperidine group in disrupting fungal secondary metabolism .

Positional Effects: Piperidine methyl group position (2-, 3-, or 4-) significantly impacts activity. For example, 2-methylpiperidine derivatives in chromenones show superior anticancer activity over 3- or 4-methyl variants, likely due to steric and electronic interactions with target enzymes .

Table 2: Physicochemical and Spectroscopic Data

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.